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Di(pyrimidin-2-yl)amine

Supramolecular Chemistry Molecular Recognition Hydrogen-Bond Arrays

Di(pyrimidin-2-yl)amine (also referred to as bis(pyrimidin-2-yl)amine or Hdipm) is a diarylamine with the molecular formula C8H7N5 and a molecular weight of 173.17 g/mol. It features two pyrimidine rings connected by a secondary amine, which acts as a hydrogen-bond donor and a coordination site for metal ions.

Molecular Formula C8H7N5
Molecular Weight 173.17 g/mol
Cat. No. B1643103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(pyrimidin-2-yl)amine
Molecular FormulaC8H7N5
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NC2=NC=CC=N2
InChIInChI=1S/C8H7N5/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h1-6H,(H,9,10,11,12,13)
InChIKeyDRRDNGGRSDSGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(pyrimidin-2-yl)amine (CAS 334977-67-2) Sourcing Guide: Core Scaffold for Supramolecular & Coordination Chemistry


Di(pyrimidin-2-yl)amine (also referred to as bis(pyrimidin-2-yl)amine or Hdipm) is a diarylamine with the molecular formula C8H7N5 and a molecular weight of 173.17 g/mol . It features two pyrimidine rings connected by a secondary amine, which acts as a hydrogen-bond donor and a coordination site for metal ions. The molecule is soluble in acetonitrile and has been isolated from natural sources . Its crystal structure, determined by single-crystal X-ray diffraction, is centrosymmetric [1]. This compound serves as a precursor scaffold for dipyrimidine amines, a class shown to have potent biological activity [2], and acts as a versatile ligand for transition metals including Ru, Cu, Fe, Cd, Zn, and Pt [3].

Di(pyrimidin-2-yl)amine Procurement: Why Analog Scaffolds Cannot Replicate Its Molecular Recognition Profile


Generic substitution with readily available analogs like 2,2'-dipyridylamine (dpa) or simple 2-aminopyrimidines fails because they lack the specific electronic and geometric features of the dipyrimidin-2-ylamine core. Dpa lacks the additional endocyclic nitrogen atoms crucial for establishing the strong, selective hydrogen-bonding ADA (Acceptor-Donor-Acceptor) array observed for dipm [1], leading to weaker and less selective association with complementary DAD partners. In metal coordination, the deprotonated dipm⁻ ligand uniquely acts as a tridentate ligand via its amine and two pyrimidine nitrogens, a denticity not achievable with dpa or 2-aminopyrimidine [2]. In a medicinal chemistry context, the dipyrimidine motif is essential for potent CXCR4 antagonism; related compounds with pyridinyl or benzenoid terminal rings show a 10- to 100-fold decrease in binding affinity [3]. These differences are not merely incremental but are rooted in the fundamental molecular recognition and coordination chemistry of the scaffold.

Di(pyrimidin-2-yl)amine Quantitative Evidence: Head-to-Head Performance Data vs. Comparators


Hydrogen-Bond Selectivity: Dipyrimidin-2-ylamine Scaffold vs. Non-Selective Thymine Binders

The dipyrimidin-2-ylamine scaffold (as compound 3a) demonstrates a remarkable selectivity for triazine 4 over ureidopyridines 5a/5b, a feature not observed for the non-selective binder N-propylthymine (7). The association constant (Ka) for 3a with triazine 4 is 230 M⁻¹, compared to <10 M⁻¹ for ureidopyridines 5a and 5b, representing a >23-fold selectivity driven by steric effects that discriminate between DAD arrays [1]. In contrast, N-propylthymine (7) binds all these partners with Ka values ranging from 845 to 460 M⁻¹, showing no significant selectivity [1]. This indicates that the preorganized ADA array of the dipyrimidine scaffold can selectively recognize sterically accessible DAD partners, a feature not shared by simpler hydrogen-bonding motifs.

Supramolecular Chemistry Molecular Recognition Hydrogen-Bond Arrays

CXCR4 Inhibition Potency: Dipyrimidine Amine Lead vs. AMD3100 and Predecessor WZ811

In a cAMP modulation assay measuring Gαi pathway blockade, the dipyrimidine amine compound 26 exhibited an IC50 of 0.8 ± 0.13 nM, demonstrating near 1000-fold greater potency than the bicyclam AMD3100 (IC50 = 695 ± 21 nM) and a 2.25-fold improvement over the predecessor compound 5 (WZ811, IC50 = 1.8 ± 0.24 nM) [1]. Compound 21c, another dipyrimidine amine, showed IC50 = 5.4 ± 0.17 nM, also substantially outperforming AMD3100 [1]. Crucially, the dipyrimidine motif was identified as essential for high potency; SAR analysis revealed that compounds with pyridinyl or benzenoid terminal rings required 10- to 100-fold higher concentrations (EC values of 100 nM vs. 1 nM) to block binding [1]. Furthermore, compound 26 showed specificity for CXCR4 over CCR5 and CCR3, with no significant effect on CCL5-stimulated cells [1].

Medicinal Chemistry CXCR4 Antagonism Cancer Metastasis

Coordination Versatility: Tridentate vs. Bidentate Binding Modes of Dipm vs. Dpa

The deprotonated dipm⁻ ligand coordinates to Cu(II) as a tridentate N,N',N''-donor via its amine and two pyrimidine nitrogens, with Cu-N distances spanning 1.990(3) to 2.093(3) Å [1]. In its neutral form (Hdipm), it acts as a bidentate ligand. This dual-mode coordination is not accessible to the analogous di(pyridin-2-yl)amine (dpa) ligand, which cannot provide the third nitrogen donor atom upon deprotonation. In complexes with Cd(II) and Zn(II), dipm acts as a bidentate ligand, with Cd-N distances of 2.296–2.328 Å and Zn-N distances of 2.121–2.164 Å [2]. In an Fe(II) complex, dipm coordinates in a bidentate fashion, yielding Fe-N distances >2.07 Å that are characteristic of a high-spin state, relevant for spin-crossover material design [3]. The Watson-Crick type hydrogen bonding between coordinated and free dipm ligands (N···N distances 3.066–3.109 Å) further organizes the lattice, a feature unique to the pyrimidine-based ligand [2].

Coordination Chemistry Ligand Design Spin-Crossover Materials

Crystal Packing Analysis: Hirshfeld Surface Enrichment Ratios for Dipm-Containing Complexes

Hirshfeld surface analysis of [Fe(dipm)₂(dca)₂]·2H₂O reveals a quantifiably efficient hydrogen-bonding network. Strong hydrogen bonds (O-H···N and N-H···N) constitute only 9.2% of the total contact surface but exhibit the highest enrichment ratio (E = 1.84), indicating they are the most over-represented and thus the dominant driving force in crystal packing [1]. C-H···N contacts are also enriched at E = 1.62, confirming the role of the pyrimidine ring nitrogens in directing supramolecular assembly. In contrast, hydrophobic C···C stacking contacts are moderately enriched (E = 1.27), while C···H contacts are marginally under-represented (E = 0.94) [1]. This pattern is directly attributable to the multiple hydrogen-bond acceptor sites provided by the pyrimidine rings of dipm, which are unavailable in pyridine-based analogs like dpa.

Crystal Engineering Hirshfeld Surface Analysis Intermolecular Interactions

Antitumor Activity of Pt(II) Complexes: Dipm vs. Dpa as Carrier Ligands

In a direct comparison of Pt(II) complexes of general formula [Pt(L)Cl₂] and [Pt(L)(NH₃)₂](NO₃)₂, the dipm-based complex [Pt(dipm)Cl₂] (C3) was identified as the most promising antitumor active compound among the four tested, outperforming its dpa analog [Pt(dpa)Cl₂] (C1) across a panel of seven human tumor cell lines in the SRB assay [1]. The improved activity is attributed to the enhanced hydrogen-bonding capability of the dipm ligand, which presents an ADA array capable of additional interactions with biological targets, and its altered electronic properties as confirmed by DFT calculations [1]. Additionally, the water-soluble dipm-based complex C4 showed selective activity in the EVSA-T cell line [1].

Bioinorganic Chemistry Platinum Antitumor Agents Ligand Design

Di(pyrimidin-2-yl)amine Applications: Evidence-Driven Scenarios for Scientific and Industrial Use


Orthogonal Supramolecular Polymer Building Block

Researchers developing self-assembled polymers can leverage the dipyrimidin-2-ylamine scaffold as a heterodimerizing unit. As demonstrated by Söntjens et al., the preorganized ADA array of 3a selectively binds sterically nondemanding DAD partners (Ka = 230 M⁻¹ for triazine 4) while rejecting competing DAD arrays (Ka < 10 M⁻¹ for ureidopyridines 5a/5b) [1]. This >23-fold selectivity window enables the design of supramolecular systems where orthogonal recognition is required, such as sequence-specific block copolymer assembly. The scaffold's easy synthetic accessibility via condensation of biguanide further supports its adoption as a cost-effective molecular building block [1].

Lead Scaffold for CXCR4 Antagonist Drug Discovery

Medicinal chemistry teams targeting the CXCR4/CXCL12 axis should prioritize the dipyrimidine core. The SAR established by Zhu et al. conclusively demonstrates that compounds bearing the N,N'-(1,4-phenylenebis(methylene)) dipyrimidin-2-amine motif achieve EC50 values of 1 nM in competitive binding assays [2]. The lead compound 26 achieves subnanomolar IC50 (0.8 nM) in cAMP modulation, with demonstrated in vivo efficacy across three mouse models (paw inflammation, Matrigel plug angiogenesis, and uveal melanoma micrometastasis) [2]. This potency advantage over pyridine-containing analogs (100-fold weaker) makes the dipyrimidine core a non-negotiable pharmacophoric element for this target [2].

Spin-Crossover (SCO) Material Research: Iron(II) Complex Precursor

The Fe(II)–dipm complex [Fe(dipm)₂(dca)₂]·2H₂O, synthesized solvothermally, exhibits Fe–N distances >2.07 Å consistent with a high-spin state at the measurement temperature [3]. This, combined with the extensive hydrogen-bonding framework (enrichment ratio E = 1.84 for strong H-bonds), makes the dipm ligand a candidate for designing SCO materials where both electronic and supramolecular factors influence spin-state switching cooperativity [3]. The racemic crystallization of the complex also suggests opportunities for chiral SCO materials through enantiomeric resolution [3].

Polymetallic Coordination Network Synthesis

The ability of Hdipm to adopt both neutral bidentate and monoanionic tridentate coordination modes, as evidenced by the Cu(II) polymeric chain {[Cu(dipm)(Hdipm)](Hdipm)(CF₃SO₃)(C₂H₅OH)(H₂O)}ₙ featuring Cu-N distances of 1.990–2.093 Å [4], makes it uniquely suited for constructing mixed-valence or mixed-denticity coordination polymers. The Watson-Crick type N-H···N hydrogen bonds (3.066–3.109 Å) between coordinated and lattice dipm molecules further organize the supramolecular architecture, a feature that pyridine-based ligands cannot replicate [5].

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